molecular formula C22H24N4O B2990449 4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine CAS No. 951611-51-1

4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

Cat. No.: B2990449
CAS No.: 951611-51-1
M. Wt: 360.461
InChI Key: ILQGDRCCZMVZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring enhances its potential as a bioactive molecule, while the piperidine ring provides structural stability .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-17-7-9-20(10-8-17)26-16-21(23-24-26)22(27)25-13-11-19(12-14-25)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQGDRCCZMVZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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